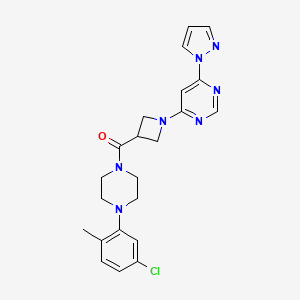

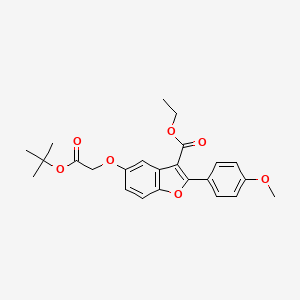

![molecular formula C17H12ClFN6O2 B2988972 2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034599-96-5](/img/structure/B2988972.png)

2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a benzamide, a triazole, a pyridine, and an oxadiazole .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole and oxadiazole rings, as well as the introduction of the chloro and fluoro substituents on the benzene ring . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential method for the formation of the carbon-carbon bonds in this molecule .Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The presence of the nitrogen atoms in the triazole and oxadiazole rings, as well as the amide group, contribute to the polarity of the molecule. The chloro and fluoro substituents on the benzene ring are electron-withdrawing groups, which can influence the reactivity of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the benzamide group could potentially undergo hydrolysis under certain conditions to form an amine and a carboxylic acid . The triazole and oxadiazole rings could also participate in various reactions, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Applications De Recherche Scientifique

Novel Synthesis Approaches and Biological Activities

Researchers have developed novel synthetic pathways to create a variety of compounds that include the [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating significant biological activities. For instance, the study by Riyadh (2011) highlights the synthesis of enaminones as key intermediates for producing substituted pyridine derivatives, which showed cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and also exhibited antimicrobial activity Riyadh, S. (2011).

Antitumor and Antiviral Activities

Another study by Hebishy et al. (2020) describes a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable antiavian influenza virus activity, highlighting the potential of these compounds in antiviral research Hebishy, A., Salama, H. T., & Elgemeie, G. (2020).

Mechanisms of Action

A series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, a related structural class, was synthesized to explore their mechanism of tubulin inhibition, revealing their potential as anticancer agents with the ability to overcome multidrug resistance Zhang, N. et al. (2007).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, as presented by Bhuiyan et al. (2006), showcase the application of similar compounds in developing antimicrobial agents Bhuiyan, M. et al. (2006).

Anticonvulsant Activity

Kelley et al. (1995) synthesized and tested the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, offering insights into the potential neurological applications of compounds within this chemical space Kelley, J. et al. (1995).

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. Without specific information on this compound, general safety guidelines for handling chemicals should be followed. These include avoiding inhalation, ingestion, or direct contact with the skin or eyes .

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN6O2/c1-9-21-17(27-24-9)10-4-3-7-25-13(22-23-15(10)25)8-20-16(26)14-11(18)5-2-6-12(14)19/h2-7H,8H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWGCUCMJDLSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

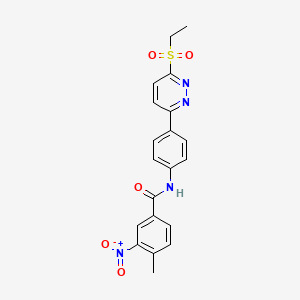

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)

![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)

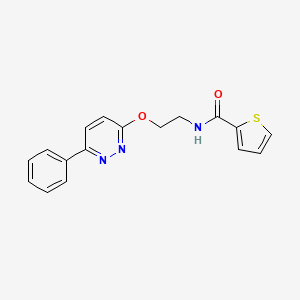

![2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988899.png)

![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2988907.png)

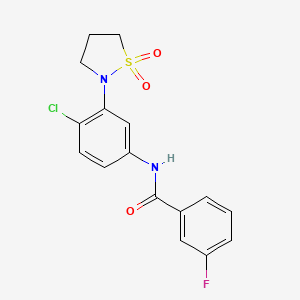

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)